molecular formula C17H17N3O3S B2687194 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1421458-45-8

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2687194
CAS No.: 1421458-45-8
M. Wt: 343.4
InChI Key: BKQQKGPDNZGTRF-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Sulfonylation: The naphthalen-2-yl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl or naphthalen-2-yl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Similar in structure but lacks the naphthalen-2-ylsulfonyl and pyrrolidin-2-yl groups.

    3-Methyl-1,2,4-oxadiazole: Lacks the naphthalen-2-ylsulfonyl and pyrrolidin-2-yl groups, making it less complex.

    5-(Naphthalen-2-yl)-1,2,4-oxadiazole: Similar but lacks the pyrrolidin-2-yl group.

Uniqueness

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-5-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-18-17(23-19-12)16-7-4-10-20(16)24(21,22)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQQKGPDNZGTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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